molecular formula C20H25N5O B6467296 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine CAS No. 2640892-63-1

6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6467296
CAS No.: 2640892-63-1
M. Wt: 351.4 g/mol
InChI Key: XAQMHXCMKCODLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine is a complex organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is of interest due to its unique structure, which combines a purine base with a piperidine ring and a benzyl group, potentially offering diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions One common approach is to start with a purine derivative and introduce the piperidine and benzyl groups through nucleophilic substitution reactions The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-benzylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine
  • 3-[(4-benzylpiperidin-1-yl)[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl]-6-methyl-1,2-dihydroquinolin-2-one

Uniqueness

6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine is unique due to its combination of a purine base with a piperidine ring and a benzyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H24_{24}N4_{4}O
  • Molecular Weight : 336.43 g/mol

This compound features a purine core substituted with a benzylpiperidine moiety and a methoxyethyl group, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has been studied for its role as an antagonist at cannabinoid receptors, particularly the CB1 receptor.

Key Mechanisms:

  • Cannabinoid Receptor Modulation : Research indicates that derivatives of purines can act as inverse agonists at the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain sensation .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies. Below is a summary of its notable activities:

Activity Type Description References
Antagonistic Activity Acts as an inverse agonist at CB1 receptors, potentially useful in treating obesity and diabetes.
Cytotoxic Effects Exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective Effects Shows promise in neuroprotection, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Obesity Management :
    • A study demonstrated that compounds similar to this compound effectively reduced food intake and body weight in animal models by antagonizing CB1 receptors .
  • Anticancer Research :
    • In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .
  • Neuroprotection in Neurodegenerative Models :
    • Research indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's .

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-26-12-11-25-15-23-18-19(21-14-22-20(18)25)24-9-7-17(8-10-24)13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQMHXCMKCODLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.